N-(2-pyridin-4-ylethyl)propan-2-amine
Description
N-(2-pyridin-4-ylethyl)propan-2-amine is a secondary amine characterized by a pyridin-4-yl group attached to an ethyl chain, which is further linked to a propan-2-amine moiety. This compound is structurally notable for its pyridine ring, a heteroaromatic system that confers unique electronic and steric properties. Pyridine derivatives are widely explored in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions, making them valuable in drug design and receptor targeting .
Similar methodologies are described for related amines, such as the use of protecting groups (e.g., 2,5-dimethylpyrrole in ) and purification via chromatography .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9,12H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJCPFOIMPJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridine vs. Benzyl Derivatives
Psychoactive NBOMe Analogues
Bulkier Aromatic Systems
Physicochemical and Pharmacological Properties
Boiling Points and Solubility :
- Pharmacological Activity: The pyridine moiety in this compound may enhance interactions with biological targets, as seen in its role as a pharmacoperone for GPCR rescue . In contrast, NBOMe derivatives (e.g., 4-MMA-NBOMe) act as potent hallucinogens by targeting 5-HT₂A receptors .
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